Cas no 1794741-57-3 ({[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate)

Technical Introduction: {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is a specialized organic compound featuring a thiophene-2-carboxylate ester linked to a 2,4-difluorobenzyl carbamoyl moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis, particularly as an intermediate for biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the thiophene ring contributes to electronic diversity. Its well-defined molecular architecture allows for precise modifications, making it valuable for targeted research in medicinal chemistry. The compound is typically characterized by high purity and stability under standard handling conditions, ensuring reliability in synthetic workflows.
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate structure
1794741-57-3 structure
Product Name:{[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
CAS No:1794741-57-3
MF:C14H11F2NO3S
MW:311.303849458694
CID:5324817
Update Time:2025-08-05

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-((2,4-difluorobenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
    • 2-[(2,4-difluorobenzyl)amino]-2-oxoethyl thiophene-2-carboxylate
    • STL194798
    • [2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate
    • {[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
    • Inchi: 1S/C14H11F2NO3S/c15-10-4-3-9(11(16)6-10)7-17-13(18)8-20-14(19)12-2-1-5-21-12/h1-6H,7-8H2,(H,17,18)
    • InChI Key: NRERQJHJURAXRN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(=O)OCC(NCC1C=CC(=CC=1F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 383
  • XLogP3: 2.8
  • Topological Polar Surface Area: 83.6

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Additional information on {[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate

Comprehensive Overview of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate (CAS No. 1794741-57-3)

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate (CAS No. 1794741-57-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique molecular structure combining a thiophene ring and a difluorophenyl moiety, is increasingly studied for its potential applications in drug discovery and material science. Its carbamoyl and carboxylate functional groups make it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for fluorinated compounds like {[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its role as a building block for small-molecule inhibitors targeting enzymes or receptors. The difluorophenyl group, in particular, is known to improve lipophilicity and membrane permeability, making it valuable in central nervous system (CNS) drug development.

The synthesis of CAS No. 1794741-57-3 typically involves multi-step organic reactions, including amidation and esterification. Its thiophene-2-carboxylate backbone is a common motif in heterocyclic chemistry, often associated with anti-inflammatory and antimicrobial properties. This has led to its exploration in precision medicine and personalized therapeutics, aligning with current trends in targeted drug delivery systems.

From an industrial perspective, {[(2,4-difluorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, researchers are optimizing its production to minimize waste and energy consumption. This aligns with the broader push for eco-friendly chemical processes, a topic frequently searched in academic and industrial forums.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound. Its stability under various pH conditions and thermal profiles are also areas of active investigation, particularly for formulation scientists working on oral dosage forms. These details are often queried in pharmacokinetics-related searches, reflecting user interest in its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

In summary, CAS No. 1794741-57-3 represents a compelling case study in modern medicinal chemistry. Its structural features and functional groups position it as a promising candidate for further exploration in life sciences and material innovation. As the scientific community continues to prioritize structure-activity relationship (SAR) studies, this compound is likely to remain a focal point in high-throughput screening campaigns and fragment-based drug design.

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